Product packaging for 6beta-Naloxol(Cat. No.:CAS No. 53154-12-4)

6beta-Naloxol

Cat. No.: B163319
CAS No.: 53154-12-4
M. Wt: 313.4 g/mol
InChI Key: ANEQRJBDUHMEEB-MKUCUKIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Opioid System

The opioid system, a complex network of receptors and endogenous ligands, plays a crucial role in modulating pain, reward, and various physiological processes. Opioid compounds exert their effects by interacting with three main types of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govpatsnap.com 6β-Naloxol functions as an antagonist within this system, primarily exhibiting its effects at the mu-opioid receptor (MOR). nih.gov

As an antagonist, 6β-naloxol binds to opioid receptors but does not activate them, effectively blocking the action of endogenous and exogenous opioids. nih.gov A key characteristic that has emerged from research is its profile as a "neutral" antagonist. This distinguishes it from its parent compound, naloxone (B1662785), which is often described as an inverse agonist. researchgate.net While both block the effects of opioids, a neutral antagonist does not disrupt the basal, or baseline, signaling activity of the receptor. researchgate.net In contrast, an inverse agonist can reduce this basal activity. This distinction is particularly relevant in the context of opioid dependence, where the opioid system may be in an altered state. researchgate.net

The binding affinity of 6β-naloxol for the mu-opioid receptor has been a subject of study, although its affinity for delta and kappa receptors is less extensively documented in publicly available research. The following table summarizes comparative binding affinities and potencies from various studies.

Comparative Potency and Binding Affinity of 6β-Naloxol and Related Compounds
CompoundAssayFindingReference
6β-NaltrexolIn vitro (electrically-stimulated guinea pig ileum)More potent (Ki = 94 +/- 25 pM) than naloxone (420 +/- 150 pM) and naltrexone (B1662487) (265 +/- 101 pM). nih.gov
6β-NaltrexolIn vivo (mouse hotplate test)Less potent (ID50 = 1300 µg/kg) than naltrexone (ID50 = 7 µg/kg) and naloxone (ID50 = 16 µg/kg). nih.gov
6β-NaltrexolIn vivo (blocking morphine-induced effects in mice)Roughly equipotent to naloxone and 4.5- to 10-fold less potent than naltrexone. researchgate.net
6β-NaltrexolIn vivo (precipitating withdrawal in chronic morphine dependence)Approximately 30-fold less potent than naloxone and 77-fold less potent than naltrexone. researchgate.net

Significance as a Metabolite of Naloxone

The conversion of naloxone to 6β-naloxol is catalyzed by cytosolic enzymes known as aldo-keto reductases. nih.gov Specifically, research in rabbit liver has identified two major forms of naloxone reductase, designated NR1 and NR2, which stereospecifically catalyze the reduction of naloxone to 6α-naloxol and 6β-naloxol, respectively. These enzymes are part of the aldo-keto reductase (AKR) superfamily. The formation of 6β-naloxol is dependent on the cofactor NADPH.

Research Trajectory and Evolution of Understanding

The scientific investigation of 6β-naloxol has evolved over several decades, paralleling the broader advancements in opioid pharmacology. Early research in the 1970s focused on identifying the metabolites of naloxone, leading to the discovery of 6β-naloxol. nih.govoclc.org A significant milestone during this period was the stereospecific synthesis of the 6β-hydroxy metabolites of both naltrexone and naloxone, which was reported in 1975. acs.org This enabled more detailed pharmacological characterization of these compounds.

Initial studies concentrated on the basic pharmacology of 6β-naloxol, establishing its identity as an opioid antagonist. Over time, the focus shifted to a more nuanced understanding of its properties, particularly in comparison to naloxone and another related antagonist, naltrexone. A pivotal area of investigation has been the exploration of its "neutral" antagonist profile versus the inverse agonism of naloxone. researchgate.net This research has been particularly relevant in studies of opioid dependence and withdrawal, where the subtle differences in antagonist activity can have significant physiological consequences. researchgate.net More recent research has continued to explore the structure-activity relationships of 6β-naloxol and its analogs to better understand their interactions with opioid receptors.

The following table outlines key research findings in the study of 6β-Naloxol.

Key Research Findings on 6β-Naloxol
Year of PublicationResearch FocusKey FindingReference
1975SynthesisStereospecific synthesis of 6β-naloxol was achieved. acs.org
1983MetabolismIdentification of NADPH-dependent enzymes in the liver responsible for the reduction of naloxone to 6β-naloxol. nih.gov
2002In vitro and In vivo Potency6β-naltrexol (a closely related compound) was found to be more potent than naloxone in vitro but less potent in vivo, with a longer duration of action. nih.gov
2005Pharmacological Characterization6β-naltrexol was characterized as a putative "neutral" antagonist, precipitating less severe withdrawal than the inverse agonists naloxone and naltrexone in opioid-dependent mice. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B163319 6beta-Naloxol CAS No. 53154-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEQRJBDUHMEEB-MKUCUKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53154-12-4
Record name 6beta-Naloxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053154124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Synthesis and Structural Modifications of 6beta Naloxol and Analogues

Stereospecific Synthetic Pathways of 6beta-Naloxol

The conversion of naloxone (B1662785) to its 6β-hydroxy metabolite, this compound, requires precise stereochemical control to ensure the formation of the desired epimer.

Reduction Methods for 6beta-Hydroxy Epimer Formation

The primary method for the stereospecific synthesis of this compound involves the reduction of the 6-keto group of its parent compound, naloxone. A notable and effective method employs formamidinesulfinic acid in an aqueous alkaline solution. nih.gov This reagent has proven to be highly selective in producing the 6β-hydroxy epimer.

In a key study, naloxone was treated with formamidinesulfinic acid, resulting in the stereospecific formation of this compound. nih.gov The reaction proceeds by selectively attacking the keto group from a specific face of the molecule, leading to the equatorial 6β-hydroxyl configuration. This method is also applicable to the analogous compound naltrexone (B1662487), which is reduced to 6beta-naltrexol (B159335) in a high yield of 88.5%. nih.gov For the synthesis of this compound from naloxone, a yield of 40% was achieved. nih.gov

Starting MaterialProductReagentYield (%)Reference
NaloxoneThis compoundFormamidinesulfinic Acid40 nih.gov
Naltrexone6beta-NaltrexolFormamidinesulfinic Acid88.5 nih.gov

Absence of 6alpha Epimer Co-production via Specific Methods

A critical aspect of the synthesis of this compound is the prevention of the formation of its stereoisomer, the 6α-hydroxy epimer (6alpha-naloxol). The use of formamidinesulfinic acid for the reduction of naloxone is distinguished by its high stereospecificity. Research has demonstrated that when this method is employed, the 6alpha epimer is not detected in the reaction products. nih.gov This specificity is crucial, as the pharmacological profiles of the 6α and 6β epimers can differ significantly. The absence of the 6α epimer simplifies the purification process and ensures the pharmacological purity of the final this compound compound.

Synthesis of this compound Derivatives and Analogues

To explore structure-activity relationships and develop new pharmacological probes, various derivatives of this compound and its close analogue, 6beta-naltrexol, have been synthesized. These modifications primarily target the hydroxyl and amino groups of the morphinan (B1239233) scaffold.

Aralkyl Ether Derivatives

The synthesis of aralkyl ether derivatives at the C6 position has been investigated, primarily using 6beta-naltrexol as a substrate, with the methodology being applicable to this compound. The general approach involves the protection of the phenolic 3-hydroxyl group, followed by etherification of the 6β-hydroxyl group, and subsequent deprotection. nih.gov

Both 3-O-trityl and 3-O-benzyl protecting groups have been utilized. nih.gov The etherification is typically achieved through phase transfer-catalyzed alkylation using various aralkyl halides, such as benzyl (B1604629), biphenylmethyl, naphthylmethyl, and anthracylmethyl halides. nih.govresearchgate.net This method allows for the introduction of large, lipophilic aralkyl groups at the 6β-position. nih.gov For instance, a series of regioisomeric substituted 6-O-benzyl ethers of 6beta-naltrexol, including those with isothiocyanate groups, were prepared from 3-O-trityl-6beta-naltrexol via phase transfer-catalyzed alkylation with the corresponding nitrobenzyl or cyanobenzyl halides. nih.gov

Derivative TypeSynthetic StrategyKey ReagentsStarting Material (Analogue)Reference
Aralkyl Ethers3-O-protection, Phase transfer alkylation, DeprotectionAralkyl halides, Tetrabutylammonium bromide, KOH6beta-Naltrexol nih.gov
Isothiocyanate-substituted Benzyl Ethers3-O-protection, Alkylation, Deprotection, Reduction, Isothiocyanate formationNitrobenzyl halides, Cyanobenzyl halides3-O-trityl-6beta-naltrexol nih.gov

Carbamate (B1207046) and Sulfonate Ester Derivatives

To investigate the role of the C6 hydroxyl group, carbamate and sulfonate ester derivatives of 6beta-naltrexol have been synthesized. nih.gov These modifications replace the protic hydrogen of the hydroxyl group, which can influence receptor binding interactions. The synthesis of these derivatives involves standard esterification and carbamoylation reactions applied to the 6β-hydroxyl group of 6beta-naltrexol. nih.govmaine.edu

Research has shown that the absence of a hydrogen-bond donor on the C6 oxygen can enhance the affinity of these naltrexol derivatives for the mu-opioid receptor (MOR). nih.gov For example, specific carbamate and tosylate derivatives of 6beta-naltrexol displayed subnanomolar affinity for the MOR, which was a higher affinity than the parent compound, 6beta-naltrexol HCl. nih.govmaine.edu This suggests that modifying the 6β-hydroxyl group can be a viable strategy for modulating the pharmacological properties of these compounds.

Indolylacetamidonaltrexamine Derivatives

The synthesis of indolylacetamidonaltrexamine derivatives represents a more complex structural modification, creating analogues with a different functional group at the C6 position. These compounds are derived from 6beta-naltrexamine, the 6β-amino analogue of 6beta-naltrexol. The general synthetic pathway starts from naltrexone. nih.gov

First, naltrexone's 6-keto group is converted stereoselectively into a 6β-amino group to form 6beta-naltrexamine. elifesciences.org One method involves converting the ketone to an oxime using hydroxylamine (B1172632) hydrochloride, followed by reduction of the oxime with a reagent like borane-tetrahydrofuran (B86392) complex. nih.gov An alternative stereospecific synthesis of 6β-amino derivatives from 6β-hydroxy compounds can be achieved via the Mitsunobu reaction. acs.org

Once 6beta-naltrexamine is obtained, the final step is the formation of an amide bond between the 6β-amino group and indolylacetic acid (or its activated form). nih.govacs.org This coupling reaction yields the target 6β-indolylacetamidonaltrexamine. These derivatives have been synthesized to explore their potential as bitopic modulators of the mu-opioid receptor. acs.org

Deuterium-Labeled Analogues for Research Applications

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a critical technique in pharmaceutical and chemical research. Deuterium-labeled analogues of 6β-naloxol serve as invaluable tools for a variety of scientific investigations.

While specific synthetic pathways for deuterium-labeled 6β-naloxol are not extensively detailed in publicly available literature, the methods for creating such analogues can be inferred from established procedures for other complex organic molecules, including steroids and other opioids. researchgate.netgoogle.com A common strategy involves the late-stage introduction of deuterium to avoid complex multi-step syntheses with labeled precursors. acs.org

One prevalent method is the hydrogen-deuterium exchange (H-D exchange) on a precursor molecule. This can be achieved using various catalytic systems. For instance, environmentally benign methods using a palladium catalyst (Pd/C) with aluminum and deuterium oxide (D₂O) as the deuterium source have been developed. mdpi.comcapes.gov.br In this approach, deuterium gas is generated in situ, which then facilitates the selective exchange of hydrogen for deuterium on the organic substrate. mdpi.comcapes.gov.br For molecules with similar structural motifs, base-catalyzed exchange in the presence of D₂O is another viable route. google.com Another approach involves using deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), for the reduction of functional groups, thereby incorporating deuterium into the final structure. mdpi.com

The primary benefit of deuterium labeling lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, slows down chemical reactions, including metabolic processes. capes.gov.brnii.ac.jp This property makes deuterated compounds essential for several research applications.

Research ApplicationDescription
Metabolic Studies Deuterated analogues are used as probes to investigate the metabolic pathways of a drug. By slowing down metabolism at specific sites, researchers can better identify and characterize metabolites. acs.orgnih.gov
Pharmacokinetic Analysis The enhanced metabolic stability of deuterated compounds can lead to a longer biological half-life, which is a key parameter studied in pharmacokinetics. acs.orgnih.gov This allows for a clearer understanding of the absorption, distribution, and excretion of the compound.
Internal Standards In quantitative analysis, particularly in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), deuterium-labeled compounds serve as ideal internal standards. google.commdpi.com Since they are chemically identical to the non-labeled analyte but have a different mass, they can be used for precise quantification in complex biological samples.
Mechanistic Studies The KIE can be exploited to elucidate the mechanisms of chemical reactions. By observing how deuterium substitution affects reaction rates, scientists can infer which bonds are broken in the rate-determining step. mdpi.comnii.ac.jp

Conformational Analysis of 6β-Naloxol and Derivatives

The three-dimensional shape, or conformation, of 6β-naloxol and its analogues is a critical determinant of their interaction with opioid receptors. Conformational analysis, therefore, provides fundamental insights into their structure-activity relationships. The morphinan skeleton, which forms the core of 6β-naloxol, is a semi-rigid structure, but the C-ring can adopt different conformations. nii.ac.jpmdpi.com

High-field Nuclear Magnetic Resonance (NMR) studies and computational modeling are the primary methods used to investigate these conformations. For 6β-hydroxy compounds like 6β-naloxol and its close analogue 6β-naltrexol, research has consistently shown that the C-ring predominantly exists in a stable chair conformation . researchgate.net This is in contrast to some 6α-epimers, which may adopt a twist-boat conformation. researchgate.net

A significant computational study was performed on 6β-naltrexol and a series of its C₆ derivatives to explore the relationship between conformation and opioid receptor binding affinity. nih.govresearchgate.net This research utilized density functional theory (B3LYP/6-31G**) to calculate the energy-minimized structures of both chair-like and boat-like conformations. nih.govresearchgate.net The findings established important correlations between specific conformational energies and receptor binding.

Derivative Type StudiedKey Conformational FindingCorrelation with Receptor Affinity
β-Conformers The total energy difference between various β-substituted derivatives was calculated.Correlated well with binding affinity at the mu-opioid receptor (MOR). nih.govresearchgate.net
Aqueous Solvation Free Energy The free energy associated with solvating the molecules in water was estimated.Correlated well with binding affinity at the kappa-opioid receptor (KOR). nih.govresearchgate.net

This research underscores that subtle changes in the C-6 substituent of the 6β-naloxol framework can influence the molecule's energetic landscape, which in turn modulates its specific binding behavior at different opioid receptor subtypes. nih.govresearchgate.net The preference for the chair conformation in the 6β series appears to be a key structural feature for its characteristic receptor interactions. researchgate.net

Metabolic Pathways and Enzymatic Biotransformation of 6beta Naloxol Precursors

Enzymatic Formation of 6beta-Naloxol from Naloxone (B1662785)

Role of Cytochrome P450 Enzyme System

While naloxone is primarily metabolized in the liver through glucuronidation to form naloxone-3-glucuronide, which is pharmacologically inactive, its 6-keto reduction to naloxol (B12781492) is also a known metabolic pathway. drugbank.comontosight.ai The cytochrome P450 (CYP) enzyme system is generally involved in various metabolic reactions, including N-dealkylation and oxidation of other compounds. drugbank.comdrugbank.com However, for the specific 6-keto reduction of naloxone to this compound, hepatic cytosolic enzymes, rather than the microsomal cytochrome P450 system, are predominantly responsible. researcher.lifenih.govnih.gov

Hepatic Cytosolic Enzyme Involvement

The formation of this compound from naloxone is primarily catalyzed by NADPH-dependent enzymes located in the hepatic cytosol. researcher.lifenih.govnih.gov Studies in rabbit liver cytosol have shown the presence of at least four forms of naloxone reductase, two major forms of which, NR1 and NR2, stereospecifically catalyze the reduction of naloxone to 6alpha-naloxol and this compound, respectively. researcher.lifenih.govresearchgate.net Both NR1 and NR2 are monomeric proteins with molecular weights between 35,000 and 36,000. NR1 is a basic protein with an isoelectric point (pI) of 9.3, while NR2 is an acidic protein with a pI of 5.9. researcher.lifenih.gov

Enzymatic Characteristics of Naloxone Reductases (Rabbit Liver Cytosol) researcher.lifenih.gov

EnzymeMolecular Weight (kDa)Isoelectric Point (pI)Optimal pHCo-factor SpecificityKm for Naloxone (mM)Vmax for Naloxone (munits/mg)
NR135-369.38.0NADH and NADPH1.076
NR235-365.96.1Highly restricted to NADPH0.06162

In rat liver cytosol, the enzyme responsible for this compound formation from naloxone has been purified and identified as being identical to 3alpha-hydroxysteroid dehydrogenase. nih.gov This enzyme is a monomeric protein with a molecular weight of 34,000 and a pI of 5.9, exhibiting dual co-factor specificity for both NADPH and NADH, though NADPH is more efficiently utilized. nih.gov

Metabolism of Related Opioid Antagonists Yielding this compound Analogues

The metabolic reduction of other opioid antagonists, such as methylnaltrexone (B1235389) and naltrexone (B1662487), also leads to the formation of 6beta-hydroxy metabolites, analogous to this compound.

Carbonyl Reduction of Methylnaltrexone to Methyl-6beta-Naltrexol

Methylnaltrexone (MNTX) undergoes carbonyl reduction to form methyl-6alpha-naltrexol and methyl-6beta-naltrexol. researchgate.net These reactions are catalyzed by NADPH-dependent hepatic cytosolic enzymes. researchgate.net Methyl-6beta-naltrexol (M5) and methyl-6alpha-naltrexol (M4) are primary metabolic pathways for MNTX in humans. researchgate.net

Identification of Aldo-Keto Reductase (AKR) Isoforms in Reduction

Aldo-keto reductases (AKRs) are key enzymes involved in the carbonyl reduction of opioid antagonists. For methylnaltrexone, selective chemical inhibitors have identified AKR isoforms, short-chain dehydrogenase/reductase, carbonyl reductase, alcohol dehydrogenase, and quinone oxidoreductase as contributing to the formation of its reduced metabolites. researchgate.net Specifically, AKR1C4 appears to play a major role in the carbonyl reduction of methylnaltrexone and naltrexone. researchgate.netcapes.gov.br AKR1C1 and AKR1C2 also contribute to these reductions, with varying efficiencies. researchgate.netcapes.gov.br

Efficiency of AKR Isoforms in Reducing Naltrexone capes.gov.br

AKR IsoformRelative Efficiency (kcat/Km) for Naltrexone Reduction
AKR1C4~1000-fold more efficient than AKR1C1
AKR1C2Intermediate efficiency between AKR1C1 and AKR1C4
AKR1C1Least efficient among the three

Inhibition Kinetics of 6beta-Naltrexol (B159335) Formation

The formation of 6beta-naltrexol from naltrexone in human liver cytosol has been characterized kinetically. The Vmax, Km, and intrinsic clearance (CLint) values for this reaction vary across human liver cytosol preparations. nih.govnih.gov

Kinetic Parameters for 6beta-Naltrexol Formation from Naltrexone in Human Liver Cytosol nih.govnih.gov

ParameterRange
Vmax16–45 nmol mg⁻¹ protein h⁻¹
Km17–53 µM
CLint0.3–2.2 ml h⁻¹ mg⁻¹ protein

Several compounds have been identified as inhibitors of 6beta-naltrexol formation. Steroid hormones, such as testosterone (B1683101) and dihydrotestosterone (B1667394), are potent competitive inhibitors. nih.govnih.gov Naloxone, menadione, and corticosterone (B1669441) also demonstrate significant inhibition. nih.govnih.gov In contrast, common opioid agonists (e.g., morphine, oxycodone, oxymorphone, hydromorphone) and various benzodiazepines show less than 20% inhibition at a concentration of 100 µM. nih.govnih.gov

Potency of Inhibitors on 6beta-Naltrexol Formation (at 100 µM concentration) nih.govnih.gov

InhibitorInhibition LevelKi (µM)
Testosterone> 50%0.3 ± 0.1
Dihydrotestosterone> 50%0.7 ± 0.4
Naloxone> 50%Not specified, but potent
Menadione> 50%Not specified, but potent
Corticosterone> 50%Not specified, but potent
Warfarin20-40%Not specified
Haloperidol20-40%Not specified
Diazepam20-40%Not specified
Temazepam20-40%Not specified
Nicotine< 20%Not applicable
Morphine< 20%Not applicable
Methadone< 20%Not applicable
Oxycodone< 20%Not applicable
Oxymorphone< 20%Not applicable
Hydromorphone< 20%Not applicable
Lorazepam< 20%Not applicable
Flunitrazepam< 20%Not applicable
Oxazepam< 20%Not applicable
Chlorpromazine< 20%Not applicable
Phenobarbitone< 20%Not applicable
Finasteride< 20%Not applicable
Influence of Steroid Hormones

Steroid hormones have been identified as significant modulators of the enzymatic biotransformation of opioid antagonists, specifically through their inhibitory effects on dihydrodiol dehydrogenases. Testosterone and dihydrotestosterone, for example, have been shown to be potent competitive inhibitors of the formation of 6beta-naltrexol from naltrexone, a reaction catalyzed by enzymes including DD4 nih.govcapes.gov.brnih.gov.

The inhibition constants (Ki) for these steroid hormones highlight their strong affinity for the enzyme. Testosterone exhibited a Ki of 0.3 ± 0.1 µM, while dihydrotestosterone had a Ki of 0.7 ± 0.4 µM capes.gov.brnih.gov. Corticosterone also demonstrated inhibitory effects, causing over 50% inhibition at a concentration of 100 µM capes.gov.brnih.gov. Naloxone itself also showed greater than 50% inhibition of 6beta-naltrexol formation at 100 µM, indicating potential self-inhibition or interaction with the same enzyme system capes.gov.brnih.gov. In contrast, various opioid agonists (e.g., morphine, oxycodone, oxymorphone, hydromorphone) and benzodiazepines showed less than 20% inhibition at the same concentration capes.gov.brnih.gov.

The table below summarizes the inhibitory effects of various compounds on the formation of 6beta-naltrexol, which is indicative of their influence on DD4 activity relevant to this compound precursor metabolism.

InhibitorConcentration (µM)Inhibition of 6β-naltrexol formation (%)Ki (µM) (where applicable)
Testosterone-Potent competitive inhibition0.3 ± 0.1 capes.gov.brnih.gov
Dihydrotestosterone-Potent competitive inhibition0.7 ± 0.4 capes.gov.brnih.gov
Naloxone100> 50-
Menadione100> 50-
Corticosterone100> 50-
Opioid Agonists100< 20-
Benzodiazepines100< 20-
Role of Dihydrodiol Dehydrogenase DD4 and Genetic Polymorphism

Dihydrodiol dehydrogenase DD4 (DD4) is a key enzyme implicated in the reduction of opioid antagonists such as naltrexone to their 6beta-hydroxy metabolites nih.govcapes.gov.brnih.govresearchgate.net. DD4 is recognized as a human 3α-hydroxysteroid dehydrogenase and also exhibits hydroxysteroid dehydrogenase activity, which explains its susceptibility to inhibition by steroid hormones nih.govcapes.gov.brnih.gov. The enzyme requires NADPH as a cofactor for its reductive activity nih.gov.

The involvement of DD4 in the metabolism of naloxone precursors is significant due to observed intersubject variability in the kinetic parameters of 6beta-naltrexol formation nih.govcapes.gov.brnih.gov. This variability suggests that genetic polymorphism within the DD4 gene could contribute to differences in the metabolic rates of these compounds among individuals nih.govcapes.gov.brnih.govresearchgate.net. Such genetic variations could influence the efficiency of the enzyme, thereby affecting the rate at which naloxone is converted to this compound. While direct studies on DD4 genetic polymorphism specifically impacting naloxone metabolism to this compound are less extensively detailed in the provided search results, the established role of DD4 in the metabolism of structurally similar compounds like naltrexone strongly implies its relevance to naloxone's biotransformation and the potential for genetic variability to influence this pathway nih.govcapes.gov.brnih.govjst.go.jpresearchgate.net.

Molecular Mechanisms of Action and Receptor Interactions

Opioid Receptor Antagonism Profile

6beta-Naloxol exhibits a distinct binding affinity for the three primary opioid receptors: mu (µ), kappa (κ), and delta (δ). This profile dictates its functional effects within the central and peripheral nervous systems.

This compound acts as a neutral antagonist at the mu-opioid receptor (MOR). wikipedia.org It binds to the MOR with a high affinity, competitively blocking the receptor and preventing both endogenous and exogenous opioids from binding and eliciting a response. Research indicates that this compound has approximately half the affinity for the MOR compared to its parent compound, naltrexone (B1662487). wikipedia.org In opioid-naïve states, both naloxone (B1662785) and naltrexone also behave as neutral antagonists at the MOR. mdpi.com However, a key distinction emerges in states of opioid dependence, where this compound maintains its neutral antagonist character. nih.govucla.edu

The interaction of this compound with the kappa-opioid receptor (KOR) is characterized by a lower binding affinity compared to the MOR. wikipedia.org This results in a 3.5-fold selectivity for the MOR over the KOR. wikipedia.org While it functions as an antagonist at this receptor, its effects are less pronounced than at the mu-receptor. Like naltrexone, it is considered a neutral antagonist or weak partial agonist at the KOR. wikipedia.org

This compound displays the lowest affinity for the delta-opioid receptor (DOR), with a 100-fold selectivity for the MOR over the DOR. wikipedia.org Its antagonist activity at the DOR is consequently much weaker. Similar to its interaction at the KOR, it is classified as a neutral antagonist or weak partial agonist at the DOR. wikipedia.org

Opioid Receptor SubtypeBinding Affinity (Ki)Selectivity vs. MOR
Mu (MOR)2.12 nM wikipedia.org-
Kappa (KOR)7.24 nM wikipedia.org3.5-fold lower
Delta (DOR)213 nM wikipedia.org100-fold lower

Agonist and Antagonist Efficacy Spectrum

The efficacy of an opioid ligand describes its ability to activate the receptor upon binding. This compound is distinguished by its classification as a neutral antagonist, which contrasts with the properties of other antagonists like naloxone and naltrexone.

This compound is characterized as a neutral antagonist, meaning it binds to the opioid receptor without altering its basal or constitutive signaling activity. nih.govucla.edu In both opioid-naïve and morphine-pretreated conditions, this compound acts to block the receptor from being activated by agonists, but it does not have an effect on the receptor's intrinsic activity level. nih.govucla.edu This property allows it to antagonize the effects of both agonists and inverse agonists at the receptor. wikipedia.org Studies have shown that this compound remains a neutral antagonist regardless of morphine pretreatment. ucla.edu

The neutral antagonism of this compound is a significant point of differentiation from naloxone and naltrexone. While naloxone and naltrexone act as neutral antagonists in opioid-naïve systems, they can exhibit inverse agonist properties in states of chronic opioid exposure. mdpi.comnih.govmdpi.com Inverse agonism means that not only do they block the receptor, but they also reduce the basal level of receptor signaling that occurs even in the absence of an agonist. mdpi.commdpi.com This inverse agonist activity is thought to contribute to the precipitation of more severe withdrawal symptoms in opioid-dependent individuals. researchgate.netresearchgate.net In contrast, as a neutral antagonist, this compound precipitates significantly less withdrawal. researchgate.net

CompoundEfficacy in Opioid-Naïve StateEfficacy in Opioid-Dependent State
This compound Neutral Antagonist nih.govucla.eduNeutral Antagonist nih.govucla.edu
Naloxone Neutral Antagonist mdpi.comInverse Agonist mdpi.comnih.govmdpi.com
Naltrexone Neutral Antagonist mdpi.comInverse Agonist mdpi.comnih.govmdpi.com

Modulation of Basal Opioid Receptor Signaling Activity (MOR-μ*)

This compound is characterized as a neutral antagonist at the µ-opioid receptor (MOR). nih.gov Unlike inverse agonists such as naloxone and naltrexone, which suppress the basal, spontaneous signaling activity of the µ-opioid receptor (MOR-µ), this compound does not inhibit this constitutive activity. nih.govnih.gov The µ-opioid receptor can exist in an active state (MOR-μ) even in the absence of a ligand, a phenomenon known as basal or constitutive signaling. nih.govmdpi.com This basal activity is thought to play a role in the development of narcotic dependence. nih.govresearchgate.net

Studies have shown that while naloxone and naltrexone act as neutral antagonists in untreated cells, they exhibit inverse agonist properties after pretreatment with morphine, suppressing the enhanced basal MOR signaling. nih.govresearchgate.net In contrast, this compound remains a neutral antagonist regardless of whether the system has been pre-exposed to morphine. nih.gov This distinction is significant, as the suppression of heightened basal signaling by inverse agonists is linked to the precipitation of more severe withdrawal symptoms in opioid-dependent individuals. nih.govresearchgate.net this compound, by not affecting the basal MOR-µ* signaling, elicits substantially less severe withdrawal. researchgate.net

The ability of this compound to act as a neutral antagonist, blocking agonist activity at the receptor without altering basal signaling, has been consistently demonstrated in various in vitro and in vivo models. nih.govresearchgate.net This property suggests that its mechanism of action is primarily competitive antagonism at the receptor binding site, preventing agonists from activating the receptor, rather than actively reducing the receptor's intrinsic signaling. mdpi.comresearchgate.net

Receptor Binding Dynamics and Affinity Studies

In Vitro Radioligand Displacement Assays

Radioligand displacement assays are a important method for determining the binding affinity of a compound for a specific receptor. uah.es In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the ability of an unlabeled compound, such as this compound, to displace the radioligand is measured. researchgate.net This displacement allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. zenodo.org

While specific Ki values for this compound from radioligand displacement assays are not consistently reported across all public literature, its structural relationship to naloxone and naltrexol, for which extensive binding data exists, provides context for its receptor affinity. nih.govdrugbank.com For instance, naloxone has a high affinity for µ-opioid receptors, with Ki values typically in the low nanomolar range. zenodo.org Studies on related compounds, such as 6β-naltrexol, have shown significant affinity for all three opioid receptor types (μ, δ, and κ) in radioligand displacement assays using guinea pig brain homogenate. nih.gov It is through such assays that the binding characteristics of this compound as a µ-opioid receptor antagonist are confirmed. ontosight.ai

Competitive Binding Studies

Competitive binding studies further elucidate the nature of this compound's interaction with the µ-opioid receptor. nih.gov These studies confirm that this compound competes with other ligands, including agonists and other antagonists, for the same binding site on the receptor. mdpi.comresearchgate.net The neutral antagonist profile of this compound means that it binds to the receptor and prevents agonist binding, but this binding event itself does not trigger a conformational change that would inhibit basal receptor activity. nih.govnih.gov

The competitive nature of this compound's binding is a key differentiator from inverse agonists like naloxone. researchgate.net While both can block the effects of an agonist, the lack of inverse agonism with this compound leads to different physiological outcomes, particularly in the context of opioid dependence and withdrawal. researchgate.net The potency of this compound in blocking agonist effects is a direct function of its binding affinity and its concentration relative to the competing agonist. researchgate.net

PropertyThis compoundNaloxone
Receptor Interaction Neutral AntagonistInverse Agonist (in opioid-dependent states)
Effect on Basal MOR Signaling Does not suppressSuppresses
Binding Mechanism CompetitiveCompetitive

Intracellular Signaling Pathway Modulation

G-Protein Coupled Receptor (GPCR) Interaction Studies

The µ-opioid receptor is a classic example of a G-protein coupled receptor (GPCR). ohsu.edu Upon activation by an agonist, the receptor undergoes a conformational change that facilitates its interaction with intracellular G-proteins, initiating a signaling cascade. painphysicianjournal.com In the case of the µ-opioid receptor, this typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.gov

Studies investigating the intrinsic effects of various opioid ligands on basal MOR signaling have utilized assays that measure G-protein coupling, such as [35S]GTPγS binding. nih.govresearchgate.net These studies have demonstrated that this compound does not affect basal G-protein coupling. nih.gov This is in contrast to inverse agonists, which can suppress this basal activity, particularly after morphine pretreatment. nih.govresearchgate.net The neutrality of this compound in this context reinforces its classification as a neutral antagonist, as it does not independently modulate the G-protein signaling pathway in the absence of an agonist.

Beta-Arrestin 2 Interaction Studies

Beta-arrestins (β-arrestins) are intracellular proteins that play a critical role in the regulation of GPCR signaling. uniprot.org Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. researchgate.net This recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. uniprot.orgnih.gov

Structure Activity Relationship Sar Studies for Opioid Receptor Ligands

Impact of Structural Modifications on Opioid Receptor Affinity and Selectivity

The affinity and selectivity of a ligand for its receptor are critical determinants of its pharmacological profile. In the context of 6β-naloxol and its analogs, modifications at the C(6) position of the morphinan (B1239233) scaffold have been a focal point of research, revealing key insights into the structural requirements for potent and selective opioid receptor interaction.

Influence of Aralkyl Groups at Position 6-O

To explore the spatial tolerance of the opioid receptor binding pocket, a series of 6-O-ethers of 6β-naltrexol and its epimer, 6α-naltrexol, were synthesized and evaluated. nih.gov These modifications involved the introduction of bulky aralkyl groups, such as benzyl (B1604629), biphenylmethyl, 1- and 2-naphthylmethyl, and 9-anthracylmethyl, at the 6-oxygen position. nih.gov

The preparation of these ligands was achieved through phase transfer catalyzed alkylation of 3-O-protected naltrexol derivatives. nih.gov Radioligand displacement assays revealed that large, lipophilic 6β-O-aralkyl groups are well-tolerated within the receptor environment. nih.gov Interestingly, in the 6β-O series, the benzyl ether demonstrated the highest affinity for opioid receptors, with larger aralkyl groups leading to a slight decrease in affinity. nih.gov This suggests that while there is space to accommodate bulky substituents, an optimal size and conformation exist for maximal receptor interaction. A comparative study showed that, with few exceptions, compounds in the 6α-O-ether series exhibited higher affinity than their 6β-diastereomers. nih.gov

Aralkyl Group at 6-OReceptor Affinity Trend (6β-O-series)
BenzylHighest Affinity
BiphenylmethylSlightly lower affinity than benzyl
1-NaphthylmethylSlightly lower affinity than benzyl
2-NaphthylmethylSlightly lower affinity than benzyl
9-AnthracenylmethylSlightly lower affinity than benzyl

Effect of Protic Group Absence at C(6) on MOR Affinity

The presence of a protic group, such as a hydroxyl, at the C(6) position has long been considered important for opioid receptor binding. However, research on 6β-naltrexol derivatives has challenged this notion. nih.gov A study involving the synthesis of carbamate (B1207046) and sulfonate ester derivatives of 6β-naltrexol, which lack a protic group at C(6), demonstrated that the absence of a hydrogen-bond donor on the C(6) oxygen can enhance, rather than impede, affinity for the mu-opioid receptor (MOR). nih.gov

All four synthesized compounds in this study, which included carbamate and tosylate derivatives, showed better MOR affinity than the parent compound, 6β-naltrexol HCl. nih.gov Specifically, a carbamate derivative (compound 9) and a tosylate derivative (compound 13) displayed subnanomolar affinity for the MOR. nih.gov This indicates that the interaction at this position may be more influenced by factors other than hydrogen bonding, such as steric and electronic effects.

Control of Subtype Selectivity via C(6) Bulk

The size and nature of the substituent at the C(6) position not only influence affinity but also play a crucial role in determining selectivity for the different opioid receptor subtypes (mu, delta, and kappa). nih.gov By systematically increasing the bulk around the C(6) position, it is possible to modulate the ligand's preference for one receptor subtype over another. nih.gov

For instance, in the study of carbamate and sulfonate ester derivatives of 6β-naltrexol, one of the carbamate derivatives (compound 10) was identified as the most mu-selective compound synthesized. nih.gov This suggests that the increased steric hindrance introduced by the carbamate group may disfavor binding to the delta and kappa receptors, thereby enhancing its selectivity for the MOR. These findings highlight the potential for rational design of subtype-selective ligands by carefully tuning the steric bulk at the C(6) position. nih.gov

Stereochemical Influences on Ligand Function (alpha vs. beta configuration)

The stereochemistry at the C(6) position, specifically the alpha (α) versus beta (β) configuration, has a profound impact on the pharmacological activity of naltrexone (B1662487) derivatives. nih.govrsc.org Studies comparing epimeric pairs of these compounds have consistently shown that the orientation of the substituent at C(6) can determine whether a ligand acts as an agonist or an antagonist, and can also influence its ability to bind covalently to the receptor. nih.gov

For example, in a series of naltrexone derivatives with an electrophilic substituent at the C(6) position, only the 6β-isomers of the fumaramate ester (β-FNA) and the isothiocyanate derivative exhibited selective irreversible antagonism at the mu-opioid receptor. nih.gov The corresponding 6α-isomer of the fumaramate ester (α-FNA) did not display this covalent bonding but could protect the receptor from alkylation by its β-epimer, indicating they bind to the same site. nih.gov This suggests that the β-orientation is crucial for positioning the electrophile correctly for a covalent interaction with a nucleophilic residue on the receptor. nih.gov

Furthermore, in a series of NBF (naltrexone benzofuran) derivatives, it was found that while compounds with phenyl and 4-pyridine substituents retained their antagonistic properties regardless of the C6 configuration, halogen and methyl substituents with the 6β-configuration switched to MOR agonists, whereas their 6α-counterparts remained antagonists. rsc.org This functional conversion highlights the critical role of the interplay between the C6 configuration and the nature of the substituent in determining the ligand's functional outcome at the MOR. rsc.org

Compound SeriesC(6) ConfigurationFunctional Activity at MOR
Fumaramate Ester6β (β-FNA)Irreversible Antagonist
Fumaramate Ester6α (α-FNA)Reversible Antagonist
IsothiocyanateIrreversible Antagonist
NBF with Halogen/MethylAgonist
NBF with Halogen/MethylAntagonist
NBF with Phenyl/4-Pyridine6α and 6βAntagonist

Elaboration of the "Message-Address Concept" in Ligand Design

The "message-address concept" is a powerful framework in drug design that postulates a ligand is composed of two distinct parts: a "message" component that is responsible for receptor recognition and affinity, and an "address" component that confers selectivity for a particular receptor subtype. frontiersin.orgnih.gov This concept has been successfully applied to the design of selective opioid receptor ligands, including derivatives of naltrexone. nih.govnih.gov

In the context of naltrexone-based ligands, the core morphinan structure often serves as the "message," providing the fundamental interactions necessary for binding to opioid receptors. nih.gov The "address" component is typically a substituent that is strategically added to the core structure to interact with unique regions of a specific opioid receptor subtype, thereby enhancing selectivity. frontiersin.orgnih.gov

For example, the development of naltrindole, a highly potent and selective delta-opioid receptor antagonist, was guided by this principle. nih.gov An indole (B1671886) system was fused to the C-ring of naltrexone to mimic the phenyl group of Phe4 in enkephalins, which was considered the "address" for delta receptor selectivity. nih.gov Similarly, the identification of potent and highly selective MOR ligands, such as NAP and NAQ, involved the use of a MOR homology model and the "message-address" concept to guide the design of C6-heteroaromatic substituted naltrexone derivatives. nih.gov

Molecular Modeling and Computational Approaches for Receptor Interaction

Molecular modeling and computational chemistry have become indispensable tools for understanding the complex interactions between ligands like 6β-naloxol and opioid receptors. researchgate.netmdpi.com These methods provide valuable insights into the binding modes, conformational changes, and energetic factors that govern ligand recognition and function. mdpi.com

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand fits into the binding pocket of a receptor and to simulate the dynamic behavior of the ligand-receptor complex over time. mdpi.commdpi.com For instance, molecular modeling studies of naltrexone and its derivatives have helped to identify key amino acid residues in the binding site that are crucial for interaction. mdpi.com These studies have revealed that naltrexone and its derivatives often share contacts with residues in transmembrane helices TM2, TM3, H6, and TM7. mdpi.com

Furthermore, computational approaches can be used to rationalize structure-activity relationship data. For example, molecular modeling of NBF derivatives indicated that the C6 configuration and the nature of the substituent collectively determine the orientation of the benzofuran (B130515) ring within the MOR binding pocket, leading to either retention of antagonism or a switch to agonism. rsc.org By combining computational predictions with experimental data, researchers can refine their understanding of receptor-ligand interactions and more effectively design new ligands with desired pharmacological properties.

Preclinical Pharmacological Investigations of 6beta Naloxol

In Vitro Pharmacological Characterization

The guinea pig ileum preparation is a classic pharmacological tool used to determine the potency of opioid antagonists. ijper.org This in vitro model is valuable because the myenteric plexus of the guinea pig ileum is rich in opioid receptors, and the tissue's contraction is modulated by opioid agonists and antagonists. ijper.orgbioline.org.br

In studies utilizing the electrically-stimulated guinea pig ileum, 6beta-Naloxol demonstrated high potency as a mu-opioid receptor antagonist. nih.govadelaide.edu.au Its potency was found to be greater than both naloxone (B1662785) and naltrexone (B1662487) in this specific assay. nih.govadelaide.edu.au The antagonist equilibrium constant (Ki), a measure of antagonist potency, was determined for each compound. A lower Ki value indicates a higher potency. Research has shown that this compound has a Ki of 94 ± 25 pM, compared to 420 ± 150 pM for naloxone and 265 ± 101 pM for naltrexone. nih.govadelaide.edu.au

Table 1: Antagonist Potency (Ki) in Electrically-Stimulated Guinea Pig Ileum Assay

Compound Antagonist Potency (Ki) in pM
This compound 94 ± 25
Naltrexone 265 ± 101
Naloxone 420 ± 150

Data sourced from multiple studies. nih.govadelaide.edu.au

Cell-based assays are crucial for characterizing the interaction of a compound with specific receptors and its subsequent effect on cellular signaling pathways. biorxiv.orgnih.gov These assays, often using cell lines engineered to express a high density of a particular receptor like the mu-opioid receptor (MOR), allow for precise measurement of a compound's efficacy. nih.govnih.gov Efficacy can range from full agonism (eliciting a maximal cellular response) to antagonism (blocking the receptor) and inverse agonism (producing an effect opposite to that of an agonist).

Studies have characterized this compound as a "neutral" antagonist, distinguishing it from inverse agonists like naloxone and naltrexone. nih.govresearchgate.net Inverse agonists not only block the receptor but also reduce its basal, ligand-independent signaling activity. researchgate.net This is particularly relevant in states of opioid dependence, where basal receptor activity can be elevated. researchgate.net Cell-based assays have demonstrated that while naloxone and naltrexone exhibit inverse agonist properties in opioid-dependent systems, this compound does not, acting instead as a neutral antagonist. nih.govresearchgate.net It effectively blocks the receptor from agonist activation without suppressing its basal activity. researchgate.net Furthermore, in vitro studies have shown that this compound can reduce the inverse agonist effects of naloxone. researchgate.net

In Vivo Pharmacological Characterization in Animal Models

In vivo studies in animal models, primarily mice, have been conducted to compare the pharmacological profile of this compound with its parent compounds, naltrexone and naloxone. researchgate.net These studies often assess the antagonists' ability to block the centrally-mediated effects of opioid agonists, such as morphine or hydrocodone, including analgesia (pain relief) and effects on locomotor activity. nih.govresearchgate.net

In contrast to its high potency in the in vitro guinea pig ileum assay, this compound is significantly less potent in vivo at blocking the central effects of opioids when compared to naltrexone and naloxone. nih.govadelaide.edu.au For instance, in the mouse hotplate test, a measure of analgesia, the dose of naltrexone required to produce a 50% antagonist effect (ID50) was 7 µg/kg, and for naloxone, it was 16 µg/kg. nih.govadelaide.edu.au In stark contrast, the ID50 for this compound was 1300 µg/kg, indicating substantially lower potency in blocking central analgesic effects. nih.govadelaide.edu.au

Similarly, when blocking hydrocodone-induced antinociception, naltrexone was found to be 5- to 13-fold more potent than this compound. nih.govresearchgate.net However, a key finding from these comparative studies is the longer duration of action of this compound. The duration of antagonist activity to decrease by 50% was 340 minutes for this compound, compared to 125 minutes for naloxone and 80 minutes for naltrexone. nih.govadelaide.edu.au

Table 2: Comparative In Vivo Potency and Duration of Action in Mice

Compound Antagonist Potency (ID50 in µg/kg) for Morphine-induced Analgesia Duration of Antagonist Activity (t½ in minutes)
Naltrexone 7 80
Naloxone 16 125
This compound 1300 340

Data sourced from multiple studies. nih.govadelaide.edu.au

A defining characteristic of this compound is its preferential activity at peripheral opioid receptors over central opioid receptors. nih.gov This peripheral selectivity is a key differentiator from naltrexone and naloxone. nih.gov The compound's limited ability to cross the blood-brain barrier is thought to underlie this distinction. researchgate.net This property allows this compound to counteract the peripheral effects of opioids, such as those on the gastrointestinal system, while having minimal impact on centrally-mediated analgesia. researchgate.net Studies have shown an approximate 10-fold greater potency of this compound for antagonizing opioid effects in the gastrointestinal tract compared to its ability to block central antinociceptive effects. nih.govresearchgate.net In contrast, naltrexone blocks both central and peripheral effects with nearly equal potency. nih.govresearchgate.net

The effect of opioid antagonists on gastrointestinal (GI) motility is commonly assessed using the charcoal meal transit assay in mice. nih.govresearchgate.net In this model, the distance a charcoal meal travels through the intestine in a set time is measured to determine the rate of GI transit. mdpi.com Opioid agonists like loperamide (B1203769) or morphine slow this transit, inducing constipation. frontiersin.orgwjgnet.comnih.gov

Studies using this model have demonstrated that this compound is highly effective at blocking opioid-induced slowing of gastrointestinal transit. nih.govresearchgate.netresearchgate.net When comparing its potency to block GI effects versus central analgesic effects, a clear distinction emerges. While naltrexone is significantly more potent than this compound in blocking central effects, the two compounds are nearly equipotent in blocking the inhibition of gastrointestinal transit caused by opioids like hydrocodone. nih.govresearchgate.net This highlights this compound's selectivity for peripheral opioid receptors located in the gut. nih.govresearchgate.net

Differential Effects on Peripheral versus Central Opioid Receptor Systems

Antinociception Assessment

Preclinical studies have consistently demonstrated that this compound and its structural analog, 6beta-naltrexol (B159335), possess opioid antagonist properties, though their potency in blocking the antinociceptive effects of opioid agonists varies compared to other antagonists like naltrexone and naloxone. In mouse models, 6beta-naltrexol was found to be roughly equipotent to naloxone but between 4.5- and 10-fold less potent than naltrexone in blocking morphine-induced antinociception. researchgate.net

Investigations using the hotplate test in mice to assess the antagonism of morphine's effects revealed a specific order of potency. nih.gov Naltrexone was the most potent, followed by naloxone, with 6beta-naltrexol being significantly less potent. nih.gov Similarly, when evaluating the blockade of fentanyl-induced analgesia, the order of potency was naltrexone > naloxone > 6beta-naltrexol. researchgate.net Further studies comparing the blockade of hydrocodone-induced antinociception in the 55°C tail-flick assay showed that naltrexone was 5- to 13-fold more potent than 6beta-naltrexol. researchgate.netnih.gov This difference in potency highlights a degree of selectivity, with 6beta-naltrexol showing a roughly 10-fold greater potency for antagonizing the gastrointestinal effects of hydrocodone over its central antinociceptive effects. researchgate.netnih.gov In contrast, naltrexone blocked both central and peripheral effects with nearly equal potency. researchgate.netnih.gov

In rhesus monkeys, all three compounds—naltrexone, 6alpha-naltrexol, and 6beta-naltrexol—antagonized morphine's effects in non-dependent animals, with Schild analyses showing no significant difference in their apparent affinities at the mu-opioid receptor between non-dependent and morphine-dependent states. nih.gov

Table 1: Comparative Potency of Opioid Antagonists in Blocking Agonist-Induced Antinociception

Antagonist Agonist Assay Potency Comparison / ID₅₀ Animal Model
6beta-Naltrexol Morphine Antinociception 4.5- to 10-fold less potent than naltrexone; roughly equipotent to naloxone. researchgate.net Mouse (ICR)
6beta-Naltrexol Morphine Hotplate Test ID₅₀: 1300 µg/kg. nih.gov Mouse
Naloxone Morphine Hotplate Test ID₅₀: 16 µg/kg. nih.gov Mouse
Naltrexone Morphine Hotplate Test ID₅₀: 7 µg/kg. nih.gov Mouse
6beta-Naltrexol Hydrocodone Tail-Flick (55°C) 5- to 13-fold less potent than naltrexone. researchgate.netnih.gov Mouse (CD-1)
6beta-Naltrexol Fentanyl Analgesia Potency order: Naltrexone > Naloxone > 6beta-Naltrexol (17:4:1). researchgate.net Mouse (NIH Swiss)
Blood-Brain Barrier Penetration Dynamics

The ability of this compound and its analogs to cross the blood-brain barrier (BBB) is a key determinant of their pharmacological profile, particularly concerning their selectivity for central versus peripheral opioid receptors. Research indicates that this compound does enter the central nervous system (CNS). researchgate.net However, its penetration is considered slow compared to other antagonists like naltrexone. researchgate.netresearchgate.net

This slower entry into the brain is a defining characteristic. researchgate.netresearchgate.net While naltrexone rapidly enters the brain, 6beta-naltrexol displays a degree of peripheral-over-central selectivity (approximately 5- to 10-fold) due to its slower transit across the BBB. researchgate.netresearchgate.net This property contributes to its intermediate selectivity profile, distinguishing it from antagonists that either readily penetrate the CNS or are specifically designed to be peripherally restricted, such as methylnaltrexone (B1235389). researchgate.net The slower penetration kinetics mean that while the compound does exert central effects, its initial impact is more pronounced in the periphery. researchgate.net The maturation of the BBB, which is largely complete by four months of age in humans, is a critical factor in the CNS penetration of all drugs, although specific data for this compound in very young subjects is limited. europa.eu

Temporal Dynamics of Antagonist Blockade

In studies assessing the duration of antagonist effects against morphine-induced antinociception in mice, 6beta-naltrexol demonstrated a substantially longer duration of action. nih.gov The time for its antagonist activity to decrease by 50% was 340 minutes, compared to 125 minutes for naloxone and just 80 minutes for naltrexone. nih.gov This long duration, combined with its other properties, differentiates its pharmacology from other available opioid antagonists. researchgate.netnih.gov Nalmefene, another opioid antagonist, also exhibits a longer duration of action compared to naloxone and naltrexone. nih.gov

Table 2: Duration of Antagonist Activity Against Morphine Antinociception in Mice

Antagonist Time to 50% Decrease in Antagonist Activity (minutes)
6beta-Naltrexol 340 nih.gov
Naloxone 125 nih.gov
Naltrexone 80 nih.gov

Consistent with its slower penetration of the blood-brain barrier, 6beta-naltrexol exhibits a slower time to reach its peak effect compared to naltrexone. researchgate.netnih.gov In studies where both antagonists were administered to block the effects of an opioid agonist, naltrexone's antagonism was observed to have a more rapid onset. researchgate.net

For instance, when reversing antinociception induced by the long-lasting agonist BU72, antagonism by naltrexone was 6-fold more rapid in onset than that of an equieffective dose of 6beta-naltrexol. researchgate.netnih.gov The time period chosen for analysis in studies blocking morphine-induced locomotor activity was 20 to 50 minutes post-injection, a window during which morphine was reaching its peak effect and all tested antagonists, including 6beta-naltrexol, were producing their maximal blockade. researchgate.net This suggests that while the onset is slower than for naltrexone, a maximal effect is achieved within this timeframe under specific experimental conditions. researchgate.net

Advanced Analytical Methodologies for 6beta Naloxol Research

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 6beta-naloxol. Its versatility allows for coupling with various detectors, each offering distinct advantages in terms of sensitivity and selectivity.

UV Spectrophotometric Detection

HPLC coupled with UV spectrophotometric detection is a widely accessible method for the analysis of this compound and related compounds. This technique relies on the principle that the analyte absorbs light at a specific wavelength. For the analogous compound, 6beta-naltrexol (B159335), detection is typically performed in the UV range.

A comparative study of analytical methods for naltrexone (B1662487) and its metabolite, 6beta-naltrexol, highlighted the utility of HPLC-UV. researchgate.net In this method, online sample cleanup was performed on a Perfect Bond C18 material, followed by separation on a C18 column. researchgate.net The mobile phase consisted of acetonitrile (B52724) and N,N,N,N-tetramethylethylenediamine. researchgate.net While specific retention times for this compound are not detailed, the method for the similar compound 6beta-naltrexol shows a linear range of 2 to 100 ng/ml with a limit of quantification of 2 ng/ml. researchgate.net This demonstrates the viability of HPLC-UV for quantifying relevant concentrations, though it is noted to be less sensitive than mass spectrometry-based methods. researchgate.net

ParameterHPLC-UV Method for 6beta-Naltrexol Analysis
Sample Preparation Online sample cleanup on Perfect Bond C18 material
Stationary Phase C18 column
Mobile Phase 11.5% (vol/vol) acetonitrile and 0.4% (vol/vol) N,N,N,N-tetramethylethylenediamine
Detection Wavelength Not specified
Linearity Range 2 - 100 ng/ml
Limit of Quantification (LOQ) 2 ng/ml
Run Time Within 20 minutes
Reference researchgate.net

Electrochemical Detection

Electrochemical detection (ECD) coupled with HPLC offers a highly sensitive and selective alternative for the analysis of electroactive compounds like this compound. This method measures the current generated by the oxidation or reduction of the analyte at an electrode surface.

For the simultaneous determination of the analogous compounds naltrexone and 6-beta-naltrexol (B10792496) in human plasma, a sensitive HPLC-ECD method was developed. researchgate.net The procedure involved liquid-liquid extraction from alkalinized plasma samples. researchgate.net Chromatographic separation was achieved on a YMC phenyl column with a mobile phase of methanol (B129727) and phosphoric acid. researchgate.net Quantification was performed using a coulometric electrochemical detector, achieving a limit of quantification of 1.0 ng/ml for 6-beta-naltrexol. nih.gov The method demonstrated good precision and accuracy, making it suitable for pharmacokinetic studies. researchgate.net

ParameterHPLC-ECD Method for 6-beta-Naltrexol Analysis
Sample Preparation Liquid-liquid extraction with butyl acetate (B1210297) from basic solution (pH 9)
Stationary Phase YMC phenyl column
Mobile Phase Methanol-phosphoric acid (50 mM) (20:80, v/v), pH 3.2
Flow Rate 1.2 ml/min
Detector ESA Coulometric electrochemical detector
Limit of Quantification (LOQ) 1.0 ng/ml
Recovery 75%
Reference researchgate.netnih.gov

Mass Spectrometry (MS) Based Techniques

Mass spectrometry has become the gold standard for the definitive identification and quantification of this compound due to its unparalleled sensitivity and specificity. When coupled with a chromatographic separation technique, it allows for the analysis of complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.govresearchgate.netjfda-online.com

A general procedure for the analysis of 6-alpha- and 6-beta-hydroxy metabolites of narcotic antagonists, including naloxone (B1662785), involves extraction from urine, separation by thin-layer chromatography, and subsequent analysis by GC. nih.gov Silylation of the extracted compounds was found to be essential for the optimal GLC resolution of the alpha- and beta-hydroxy epimers. nih.gov This derivatization process, commonly using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on polar functional groups with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and suitable for GC analysis. researchgate.netresearchgate.net The subsequent mass spectrometric analysis provides a fragmentation pattern that is characteristic of the derivatized molecule, allowing for its confident identification and quantification. nih.gov

ParameterGC-MS Method for 6-alpha/beta-Naloxol Analysis
Sample Preparation Acid hydrolysis, extraction, thin-layer chromatography
Derivatization Silylation (e.g., with BSTFA)
Separation Gas-Liquid Chromatography (GLC)
Detection Mass Spectrometry (MS)
Key Finding Silylation is necessary for optimal resolution of 6-alpha and 6-beta-naloxol epimers.
Reference nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices. This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry, which involves multiple stages of mass analysis.

A study comparing HPLC-UV with LC-MS/MS for the determination of naltrexone and 6beta-naltrexol found LC-MS/MS to be superior in terms of sensitivity. researchgate.net For the LC-MS/MS method, sample preparation involved protein precipitation, and chromatographic separation was performed on a C18 column using a methanol gradient with formic acid. researchgate.net The analysis was conducted in positive ion mode using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net For 6beta-naltrexol, the transition m/z 344 → 326 was used for quantification, achieving a limit of quantification of 0.5 ng/ml. researchgate.net This high sensitivity makes LC-MS/MS particularly well-suited for studies where low concentrations of the metabolite are expected.

ParameterLC-MS/MS Method for 6beta-Naltrexol Analysis
Sample Preparation Protein precipitation
Stationary Phase C18 column (5µm; 2.1 mm×150 mm)
Mobile Phase Methanol gradient (5–100%, vol/vol) with 0.1% formic acid
Ionization Mode Positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition m/z 344 → 326
Limit of Quantification (LOQ) 0.5 ng/ml
Linearity Range 0.5 - 200 ng/ml
Reference researchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the confident identification of unknown compounds and metabolites. bioanalysis-zone.comlcms.cz This capability is particularly valuable in metabolism studies where the structures of potential metabolites need to be elucidated.

While specific applications of LC-QTOF-MS for the direct analysis of this compound are not extensively detailed in the reviewed literature, the technique's utility for identifying naloxone metabolites has been demonstrated. mdpi.com In such studies, LC-QTOF-MS is used to obtain the accurate mass of the parent ion and its fragment ions, which can then be used to propose an elemental composition and structure for the metabolite. nih.govnih.gov For example, in the analysis of fentanyl and its metabolites, LC-QTOF-MS allowed for the detection of novel opioid adulterants. nih.govnih.gov The high mass accuracy of QTOF instruments, often in the sub-ppm range, significantly reduces the number of possible elemental formulas for a given mass, thereby increasing the confidence in metabolite identification. ugent.benih.gov

FeatureApplication in this compound Research
Principle Combines liquid chromatography with a hybrid quadrupole and time-of-flight mass analyzer.
Key Advantage High-resolution accurate mass (HRAM) measurements for confident compound identification.
Application Identification and structural elucidation of naloxone metabolites, including potentially this compound, in complex biological matrices.
Data Analysis Accurate mass of precursor and fragment ions allows for determination of elemental composition.
Reference nih.govbioanalysis-zone.comlcms.czmdpi.comnih.govnih.gov

Bioanalytical Method Validation and Performance Characteristics

The reliability of quantitative data in this compound research hinges on the rigorous validation of the bioanalytical methods employed. Validation ensures that the method is suitable for its intended purpose, providing accurate and reproducible measurements of this compound in complex biological matrices like plasma. upf.edu The key performance characteristics evaluated during validation include linearity, quantification limits, extraction efficiency, matrix effects, precision, accuracy, and stability. ich.orgeuropa.eu

Linearity and Quantification Limits

A fundamental aspect of method validation is establishing linearity, which demonstrates a proportional relationship between the instrument's response and the known concentration of this compound over a specified range. nih.gov This range must encompass the expected concentrations in study samples. The lower end of this range is defined by the Lower Limit of Quantification (LLOQ), which is the smallest amount of this compound that can be measured with acceptable precision and accuracy. europa.eu

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous analysis of naloxone and its metabolites, including this compound, in mouse plasma. nih.gov This method demonstrated excellent linearity for this compound within a defined concentration range. nih.gov The LLOQ for this compound was established at 0.400 ng/mL, which is sensitive enough for pharmacokinetic studies. nih.govkcl.ac.uk

Table 1: Linearity and Quantification Limits for this compound in Mouse Plasma by LC-MS/MS
ParameterValueMatrixAnalytical MethodReference
Calibration Curve Range0.400 - 200 ng/mLMouse PlasmaLC-MS/MS nih.gov
Lower Limit of Quantification (LLOQ)0.400 ng/mLMouse PlasmaLC-MS/MS nih.govkcl.ac.uk

Extraction Recovery and Matrix Effects

Analyzing this compound in biological fluids requires its isolation from endogenous components like proteins and phospholipids. medipharmsai.com The efficiency of this process is measured by extraction recovery, while the influence of co-eluting matrix components on the analyte's ionization is known as the matrix effect. core.ac.uk

For the analysis of this compound in mouse plasma, a simple and rapid protein precipitation (PPT) method using acetonitrile has been effectively utilized. nih.govresearchgate.net While PPT is known for its simplicity, it can be less effective at removing matrix components compared to more complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). medipharmsai.com However, the validation of the LC-MS/MS method for this compound demonstrated that any potential matrix effects were sufficiently managed, as evidenced by the method's high precision and accuracy. nih.gov To further minimize interference, modifications to the mass spectrometer's collision energy were also applied. nih.govresearchgate.netresearchgate.net

The matrix effect is quantitatively assessed by comparing the analyte's signal in a post-extraction spiked sample to its signal in a neat solution. medipharmsai.com Consistent extraction recovery and minimal matrix effects are crucial for ensuring the reliability of the bioanalytical data. researchgate.net

Table 2: Conceptual Framework for Assessing Extraction Recovery and Matrix Effect
ParameterCalculation FormulaDescription
Extraction Recovery(Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100%Measures the efficiency of the analyte's extraction from the biological matrix.
Matrix Effect(Peak Area of Post-extraction Spike / Peak Area in Neat Solvent) x 100%Measures the degree of ion suppression or enhancement caused by co-eluting matrix components.

Note: This table presents the general formulas used for these assessments as described in bioanalytical guidelines.

Precision and Accuracy Assessments

Precision measures the closeness of agreement among a series of measurements from the same sample, while accuracy reflects how close the measured value is to the true value. au.dk These are evaluated at multiple concentration levels—typically low, medium, and high quality control (QC) samples—within a single analytical run (intra-day) and across different days (inter-day). au.dknih.gov Regulatory guidelines generally require precision to be within a 15% coefficient of variation (%CV) and accuracy to be within ±15% of the nominal value, except at the LLOQ, where 20% is acceptable. europa.eu

The validated LC-MS/MS method for this compound in mouse plasma demonstrated exceptional precision and accuracy, with values well within the accepted limits. nih.gov The intra- and inter-day precision for all QC samples was less than or equal to 6.5%, and the accuracy was between -8.3% and -2.5%, highlighting the method's high degree of reliability and reproducibility. nih.govresearchgate.netresearchgate.net

Table 3: Precision and Accuracy of this compound Quantification in Mouse Plasma
ParameterConcentration LevelsResultReference
Intra- and Inter-Day Precision (%RSD)Low, Medium, High QC≤ 6.5% nih.gov
Intra- and Inter-Day Accuracy (%RE)Low, Medium, High QC-8.3% to -2.5% nih.gov

%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error; QC: Quality Control.

Stability Testing in Biological Matrices

Ensuring the stability of this compound in biological samples under various storage and handling conditions is critical to prevent degradation and ensure accurate quantification. europa.eu Stability studies typically evaluate the analyte's integrity during short-term storage at room temperature, long-term storage at frozen temperatures (e.g., -20°C or -80°C), and after multiple freeze-thaw cycles. nih.gov

Specific stability data for this compound has been established in mouse plasma. kcl.ac.uk Research demonstrates that the compound is stable for at least 26 hours at room temperature and for 40 days when stored at -20°C. kcl.ac.uk For the parent compound, naloxone, stability has been demonstrated in human plasma for up to 24 hours at room temperature and through three freeze-thaw cycles. researchgate.net While specific freeze-thaw data for this compound is not detailed in these studies, the stability of the parent compound provides a useful reference point.

Table 4: Stability of this compound in Biological Matrix
AnalyteMatrixConditionDemonstrated StabilityReference
This compoundMouse PlasmaRoom Temperature26 hours kcl.ac.uk
This compoundMouse Plasma-20°C40 days kcl.ac.uk

Theoretical Frameworks and Future Research Perspectives

Advancing the Understanding of Opioid Receptor Biology

6beta-Naloxol serves as a critical tool for advancing the fundamental understanding of opioid receptor biology. ontosight.ai Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) types, are G protein-coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opiates. nih.govnih.gov The cloning of cDNAs for these receptors has significantly enhanced research into their structure, function, and distribution. nih.gov

The pharmacological distinction between this compound and naloxone (B1662785) is pivotal. While naloxone acts as an inverse agonist at the μ-opioid receptor (MOR), especially after prolonged agonist exposure, this compound functions as a neutral antagonist. nih.govresearchgate.net An inverse agonist not only blocks the action of an agonist but also suppresses the basal, or constitutive, signaling activity of the receptor. nih.govmdpi.com In contrast, a neutral antagonist blocks the agonist's effect without altering this basal activity. nih.gov

This difference allows researchers to dissect the specific contributions of agonist-dependent signaling versus constitutive receptor activity. By comparing the effects of naloxone and this compound in various experimental models, scientists can isolate phenomena driven by the suppression of basal signaling. For instance, studies have used this compound to demonstrate that certain withdrawal symptoms precipitated by naloxone are due to its inverse agonism rather than simple displacement of an agonist from the receptor. nih.govnih.gov This helps to clarify the molecular events that underpin opioid dependence and withdrawal. The use of such specific pharmacological tools is essential for mapping the complex signaling pathways associated with different receptor conformations and for understanding how chronic opioid exposure alters the very nature of receptor function. frontiersin.org

Exploring the Role of Constitutive Receptor Activity in Opioid Pharmacology

The concept of constitutive receptor activity—the ability of a receptor to signal in the absence of a bound ligand—is a crucial element of modern pharmacology. nih.gov this compound is instrumental in exploring this phenomenon within the opioid system. Chronic exposure to opioid agonists like morphine can increase the number of constitutively active μ-opioid receptors. nih.govresearchgate.net This state is hypothesized to be a key mechanism in the development of opioid dependence and withdrawal. nih.govresearchgate.net

Because naloxone is an inverse agonist, it potently suppresses this heightened basal signaling, leading to pronounced withdrawal effects even when the original agonist is no longer present in the system. nih.govmdpi.com In contrast, this compound, as a neutral antagonist, can block morphine's effects but is significantly less potent at precipitating withdrawal signs that are linked to constitutive activity. nih.govresearchgate.net

Research has demonstrated this differential effect in preclinical models. For example, in morphine-dependent mice, naloxone precipitates robust withdrawal jumping and conditioned place aversion (CPA), whereas this compound does not, or only does so at much higher doses. nih.govucla.edu This suggests that the enhanced aversive effects of naloxone in a dependent state are mediated by its action on constitutively active receptors. nih.govresearchgate.net The ability to separate these effects using compounds like this compound is vital for understanding the neurobiological adaptations that lead to addiction and for identifying new therapeutic strategies that might avoid these pitfalls. nih.gov

Table 1: Comparative Effects of Naloxone and this compound in Preclinical Models of Opioid Dependence
CompoundPharmacological ProfileEffect on Constitutively Active MORAbility to Precipitate Withdrawal (Jumping)Ability to Induce Conditioned Place Aversion (CPA) in Morphine-Pretreated Animals
NaloxoneInverse AgonistSuppresses Basal SignalingHighHigh (Potentiated by Morphine)
This compoundNeutral AntagonistNo Effect on Basal SignalingLow / InsignificantLow (Not Potentiated by Morphine)

This table summarizes the key pharmacological distinctions between naloxone and this compound and their differential effects in preclinical models, highlighting the role of this compound in studying constitutive receptor activity. nih.govnih.govucla.edu

Rational Design Principles for Novel Opioid Ligands

The structural and functional characteristics of this compound provide valuable principles for the rational design of new opioid ligands. The quest for safer analgesics with fewer side effects, such as addiction, respiratory depression, and constipation, drives much of modern medicinal chemistry. frontiersin.orgthermofisher.com Understanding how subtle molecular changes, like the reduction of the 6-keto group in naloxone to the 6β-hydroxyl group in this compound, alter a ligand's pharmacological profile from an inverse agonist to a neutral antagonist is a cornerstone of structure-activity relationship (SAR) studies. researchgate.net

This specific structural modification informs the design of opioid antagonists intended to have a "purer" antagonist profile, which may be advantageous in certain therapeutic contexts, such as treating opioid overdose without inducing severe withdrawal. researchgate.net Furthermore, the principles derived from studying this compound can be applied to the design of peripherally acting μ-opioid receptor antagonists (PAMORAs). nih.govnih.gov By modifying the core structure of ligands like this compound to limit their ability to cross the blood-brain barrier, researchers can develop drugs that counteract peripheral side effects like opioid-induced constipation without affecting central analgesia. nih.gov

The ultimate goal is to leverage detailed structural information from opioid receptors, often obtained through techniques like cryo-electron microscopy, to design ligands with precisely tailored properties. thermofisher.comumaryland.edu This could involve creating biased agonists that preferentially activate G protein signaling over β-arrestin pathways, or developing antagonists with specific selectivity and efficacy profiles. frontiersin.orgelifesciences.org The knowledge gained from compounds like this compound is integral to this structure-guided approach to discovering novel and safer opioid therapeutics. dolor.org.co

Methodological Advancements in Preclinical Research for Opioid Antagonists

The characterization of this compound has necessitated and benefited from a range of methodological advancements in the preclinical evaluation of opioid antagonists. The accurate profiling of a compound's antagonist properties requires a suite of sophisticated in vitro and in vivo assays.

In Vitro Assays:

Competitive Binding Assays: These are used to determine the affinity of a ligand for different opioid receptor subtypes (μ, δ, κ). researchgate.net

GTPγS Binding Assays: This functional assay measures G protein activation and can distinguish between agonists, neutral antagonists, and inverse agonists. A neutral antagonist like this compound will block agonist-stimulated GTPγS binding but will not affect basal binding, unlike an inverse agonist. researchgate.net

In Vivo Models:

Antagonist Potency Assays: These models, such as the tail-flick test in mice, assess an antagonist's ability to block the analgesic effects of an agonist like morphine. researchgate.net

Withdrawal Precipitation Studies: The ability of an antagonist to induce withdrawal signs (e.g., jumping, wet-dog shakes) in opioid-dependent animals is a key in vivo measure. Comparing the potency of compounds like this compound and naloxone in these models helps to differentiate neutral antagonists from inverse agonists. nih.govresearchgate.net

Conditioned Place Aversion (CPA): This behavioral paradigm assesses the aversive or rewarding properties of a drug. The finding that naloxone's aversive properties are enhanced after morphine exposure, while those of this compound are not, provides strong evidence for the role of constitutive receptor activity in the negative affective states associated with withdrawal. nih.govresearchgate.net

Future preclinical research will continue to refine these methods and incorporate new technologies. This includes the development of more complex animal models that better replicate the multidimensional aspects of pain and addiction, as well as the increasing use of non-animal alternatives like organ-on-a-chip systems and in silico modeling for initial screening. nih.govnih.gov These advanced methodologies, guided by insights from research tools like this compound, are crucial for improving the predictive validity of preclinical studies and accelerating the development of new opioid-related therapies. axionbiosystems.com

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for characterizing 6β-Naloxol in pharmacological studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to quantify 6β-Naloxol in biological matrices. Validate methods per ICH guidelines, ensuring specificity, linearity, and precision. Reference standards should comply with ISO 17034/17025 certification (e.g., Cayman Chemical’s protocols) .
  • Experimental Design : Include internal controls (e.g., deuterated analogs) to account for matrix effects. For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy and compare spectra to published data .

Q. What safety protocols are critical when handling 6β-Naloxol in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators to prevent inhalation or dermal exposure. Store the compound in airtight containers at -20°C, segregated from oxidizers. Review Safety Data Sheets (SDS) for acute toxicity data (e.g., H302: harmful if swallowed) and first-aid measures .
  • Contingency Planning : In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent solubility-driven contamination .

Q. How should researchers design experiments to assess 6β-Naloxol’s metabolic pathways?

  • Methodological Answer : Use in vitro hepatocyte or microsomal assays to identify phase I/II metabolites. Pair with in vivo rodent studies, collecting plasma and urine samples at timed intervals. Apply kinetic modeling (e.g., non-compartmental analysis) to calculate clearance rates. Cross-validate findings with LC-MS/MS .
  • Data Interpretation : Compare metabolic profiles to naloxone, noting differences in glucuronidation efficiency due to 6β-Naloxol’s reduced potency .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for 6β-Naloxol?

  • Methodological Answer : Conduct ex vivo receptor binding assays using brain tissue from treated animals to reconcile discrepancies. Evaluate blood-brain barrier (BBB) penetration via LC-MS quantification of brain homogenates. Use Bayesian statistical models to assess confidence intervals for conflicting datasets .
  • Case Study : If in vitro MOR antagonism is weaker than in vivo effects, consider pharmacokinetic factors (e.g., active metabolites) or allosteric modulation .

Q. What strategies optimize the synthesis of 6β-Naloxol to improve yield and purity?

  • Methodological Answer : Employ stereoselective reduction of naloxone using sodium borohydride in anhydrous methanol at 0°C. Monitor reaction progress via thin-layer chromatography (TLC). Purify via flash chromatography (silica gel, ethyl acetate:hexane gradient). Characterize intermediates via melting point and chiral HPLC to ensure β-configuration .
  • Troubleshooting : Low yields may arise from moisture sensitivity; use molecular sieves and inert atmosphere (N₂/Ar) .

Q. What computational approaches elucidate 6β-Naloxol’s interactions with opioid receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using MOR crystal structures (PDB ID: 4DJH). Compare binding poses to naloxone, focusing on the 6β-hydroxyl group’s hydrogen-bonding network. Validate with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories .
  • Data Analysis : Calculate binding free energies (MM-PBSA) and correlate with in vitro IC₅₀ values to predict partial vs. full antagonism .

Addressing Data Gaps and Ethical Considerations

Q. How should researchers mitigate the lack of chronic toxicity data for 6β-Naloxol?

  • Methodological Answer : Conduct subacute rodent toxicity studies (28-day OECD 407 protocol) with histopathological endpoints. Use RNA sequencing to identify off-target gene expression changes. Pre-register protocols on Open Science Framework to enhance transparency .

Q. What frameworks ensure ethical rigor in 6β-Naloxol studies involving animal models?

  • Methodological Answer : Adopt the ARRIVE 2.0 guidelines for experimental design, ensuring sample size justification and randomization. Apply the “3Rs” (Replacement, Reduction, Refinement) by using in silico models for preliminary screens. Obtain IACUC approval before in vivo work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Naloxol
Reactant of Route 2
6beta-Naloxol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.